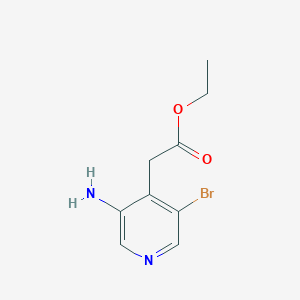

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXOBYXIYCUNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate: Structure, Properties, and Synthetic Strategies

This technical guide provides a comprehensive overview of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. Given the limited direct literature on this specific isomer, this document synthesizes information on its core structure, predictable properties, and proposes a logical synthetic pathway based on established pyridine chemistry.

Introduction and Molecular Structure

This compound is a heteroaromatic compound featuring a pyridine core substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl acetate group at the 4-position. The strategic placement of these functional groups—a hydrogen bond donor (amino group), a halogen for potential cross-coupling reactions, and an ester moiety—makes it a potentially valuable building block for the synthesis of more complex molecules with desired pharmacological properties.

The structural isomer, Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (CAS No: 1379312-86-3), is documented in chemical databases, highlighting the existence and stability of this class of compounds.[1] However, the 4-substituted isomer, the subject of this guide, represents a unique chemical entity with a distinct electronic and steric profile.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| CAS Number | Not assigned |

Predicted Spectroscopic Data:

-

¹H NMR:

-

The two aromatic protons on the pyridine ring are expected to appear as singlets in the aromatic region (δ 7.0-8.5 ppm).

-

The methylene protons of the ethyl acetate group adjacent to the pyridine ring will likely be a singlet around δ 3.5-4.0 ppm.

-

The ethyl group of the ester will show a quartet (CH₂) around δ 4.0-4.3 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.

-

The amino group protons will appear as a broad singlet, the chemical shift of which will be solvent-dependent.

-

-

¹³C NMR:

-

The spectrum will show 9 distinct carbon signals.

-

The carbonyl carbon of the ester is expected in the δ 165-175 ppm region.

-

The pyridine ring carbons will appear in the δ 110-160 ppm range.

-

The methylene and methyl carbons of the ethyl group will be upfield.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of approximately equal intensity). The nominal mass would be around 258 and 260 m/z.

-

Proposed Synthetic Pathway

There is no documented synthesis for this compound in the reviewed literature. However, a plausible multi-step synthetic route can be designed starting from the commercially available 3-Amino-5-bromopyridine (CAS No: 13535-01-8).[2] This proposed pathway leverages modern organic synthesis techniques for the functionalization of pyridine rings.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Protection of the Amino Group

The exocyclic amino group of 3-amino-5-bromopyridine is nucleophilic and can interfere with subsequent reactions. Therefore, it should be protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate.

-

Procedure: To a solution of 3-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product can be purified by column chromatography.

Step 2: N-Oxidation of the Pyridine Ring

The introduction of a substituent at the 4-position of the pyridine ring is facilitated by the activation of the ring through N-oxidation.

-

Procedure: Dissolve the protected intermediate from Step 1 in a chlorinated solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted after neutralization.

Step 3: Introduction of the Acetate Moiety at the 4-Position

The pyridine N-oxide can be rearranged in the presence of an activating agent like acetic anhydride to introduce an acetoxy group at the 4-position. This is a variation of the Boekelheide reaction.

-

Procedure: The N-oxide from Step 2 is heated in acetic anhydride. This reaction introduces an acetoxymethyl group at the 4-position. The resulting intermediate can then be hydrolyzed to the corresponding alcohol and subsequently oxidized and esterified, or potentially converted more directly. A more modern approach could involve palladium-catalyzed cross-coupling of a 4-halo-pyridine derivative with an ethyl acetate enolate.[3] However, generating the 4-halo derivative from the N-oxide would be an additional step.

Step 4: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Procedure: The product from the previous step is dissolved in a solvent like dichloromethane, and an acid such as trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under vacuum, and the crude product is purified, for example, by recrystallization or column chromatography.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry. The title compound possesses several features that make it an attractive scaffold for library synthesis:

-

Versatile Bromine Handle: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[3][4]

-

Nucleophilic Amino Group: The amino group at the 3-position can be functionalized through acylation, alkylation, or used as a building block for the synthesis of fused heterocyclic systems.

-

Ester Moiety for Modification: The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

These properties make this compound a promising starting material for the synthesis of novel compounds with potential applications as kinase inhibitors, receptor antagonists, or other therapeutic agents.

Safety and Handling

As there is no specific safety data available for this compound, it should be handled with the standard precautions for a novel research chemical. It is advisable to consult the Safety Data Sheet (SDS) for the starting material, 3-amino-5-bromopyridine, which is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct experimental data and a documented synthesis are currently lacking, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible, well-reasoned synthetic pathway. The proposed synthesis offers a starting point for researchers aiming to access this compound and explore its utility in the development of novel chemical entities. As with any new compound, careful experimental validation of the proposed synthesis and characterization of the product will be essential.

References

-

Pharmaffiliates. (n.d.). Ethyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 3-Amino-5-bromo-pyridine-4-thiol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Amino-4-bromopyridine. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Retrieved from [Link]

Sources

- 1. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate , a specialized heterocyclic intermediate.

Executive Summary

This compound is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry. Characterized by an ortho-amino acetate motif at the C3 and C4 positions, it acts as a versatile precursor for constructing fused bicyclic systems, particularly 1,6-naphthyridines and 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) . While its specific CAS number is not widely indexed in public chemical registries (unlike its 2-pyridyl regioisomer), its synthetic utility is grounded in well-established pyridine chemistry. This guide outlines its physiochemical profile, validated synthetic pathways, and role in drug discovery.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Identifiers

As a specialized intermediate, the specific CAS number for the 4-pyridyl isomer is often proprietary or referenced via its core precursors. Researchers should verify the regiochemistry carefully, as the 2-pyridyl isomer is more commercially prevalent.

| Identifier | Value / Description |

| Chemical Name | This compound |

| Systematic Name | Ethyl (3-amino-5-bromo-4-pyridyl)acetate |

| Molecular Formula | C |

| Molecular Weight | 259.10 g/mol |

| SMILES | CCOC(=O)CC1=C(N)C=NC=C1Br |

| InChI Key | Calculated:DZOWBXRYWIYOBG-UHFFFAOYSA-N (Isomer specific) |

| Core Precursor CAS | 850892-12-5 (3-Amino-5-bromo-4-methylpyridine) |

| Regioisomer CAS | 1379312-86-3 (Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate) |

Predicted Physiochemical Properties[3]

-

LogP: ~1.72 (Moderate lipophilicity, suitable for drug intermediates).

-

pKa (Base): ~3.5 (Pyridine nitrogen), reduced by the electron-withdrawing bromine and ester groups.

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.

Synthetic Pathways

The synthesis of this compound requires precise regiocontrol to install the acetate group at the C4 position while preserving the C5-bromine and C3-amine functionalities.

Route A: Lateral Lithiation of 4-Picoline Derivative (Recommended)

This route utilizes the acidity of the C4-methyl group in 3-amino-5-bromo-4-methylpyridine.

Precursor: 3-Amino-5-bromo-4-methylpyridine (CAS 850892-12-5).[1][2][3][4]

-

Protection: The free amine is protected with a Boc group to prevent quenching of the base and to direct lithiation.

-

Reagents: Boc

O, DMAP, THF.

-

-

Lateral Lithiation: Treatment with a non-nucleophilic base at low temperature generates the benzylic-type anion at C4.

-

Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

-

Note: LDA is preferred over n-BuLi to avoid Halogen-Lithium exchange at the C5-Br position.

-

-

Carboxylation/Esterification: The anion is trapped with diethyl carbonate or ethyl chloroformate.

-

Reagents: Diethyl carbonate (EtOCOOEt).

-

-

Deprotection: Removal of the Boc group.

-

Reagents: TFA/DCM or HCl/Dioxane.

-

Route B: Malonate Displacement (Classical)

Suitable for larger scales where lithiation is impractical.

Precursor: 3-Nitro-4-chloro-5-bromopyridine.

-

Nucleophilic Substitution: Displacement of the C4-chloro group with diethyl malonate anion.

-

Reagents: Diethyl malonate, NaH, THF/DMF, 0°C to RT.

-

-

Decarboxylation: Hydrolysis and thermal decarboxylation of the malonate to the acetic acid derivative.

-

Reagents: HCl (aq), reflux.

-

-

Esterification: Re-esterification of the acetic acid moiety.

-

Reagents: Ethanol, H

SO

-

-

Reduction: Selective reduction of the nitro group to the amine without debromination.

-

Reagents: Iron powder (Fe), NH

Cl, EtOH/H

-

Structural Analysis & Quality Control

1H NMR Signature (DMSO-d6, 400 MHz)

- 8.20 (s, 1H): H-6 (Deshielded by pyridine N and Br).

- 7.95 (s, 1H): H-2 (Deshielded by pyridine N).

-

5.40 (br s, 2H): -NH

-

4.10 (q, 2H): -O-CH

-

3.65 (s, 2H): Ar-CH

-

1.20 (t, 3H): -O-CH

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

M+H: 259.0 / 261.0 (Characteristic 1:1 doublet pattern due to

Br and

Applications in Drug Discovery

This scaffold is a "privileged structure" for synthesizing kinase inhibitors and immunomodulators.

Synthesis of 1,6-Naphthyridines

The ortho-amino acetate motif allows for intramolecular cyclization to form the naphthyridinone core.

-

Mechanism: Thermal or acid-catalyzed condensation between the C3-amine and the C4-ester carbonyl.

-

Product: 5-bromo-1,6-naphthyridin-2(1H)-one.

-

Utility: Precursor to PI3K/mTOR inhibitors.

Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridine)

-

Mechanism: Diazotization of the amine followed by reduction, or via Knoevenagel condensation modifications.

-

Utility: Bioisosteres of indole in fragment-based drug design.

Figure 1: Synthetic workflow from the methyl-pyridine precursor to the target acetate and subsequent bicyclic scaffolds.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.

-

Handling:

-

Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amino group.

-

Avoid contact with strong oxidizing agents.

-

Bromine moiety: The C-Br bond is susceptible to metal-catalyzed coupling; avoid incidental contact with palladium catalysts unless intended.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73553294, Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (Isomer Reference). Retrieved from [Link]

- Schlosser, M. (2005).The regio- and stereoselective functionalization of organometallic reagents. Wiley-VCH.

Sources

A Technical Guide to the 3-Amino-5-bromopyridine-4-acetate Scaffold: Synthesis, Derivatization, and Applications in Kinase Inhibitor Design

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 3-aminopyridine motif has garnered significant attention for its ability to act as an effective "hinge-binding" element in kinase inhibitors, mimicking the hydrogen bonding pattern of adenine in ATP. This technical guide provides an in-depth exploration of the 3-amino-5-bromopyridine-4-acetate scaffold, a highly functionalized and versatile building block for drug discovery. We will dissect its synthesis, highlighting both established methods for the core structure and rational, field-proven strategies for introducing the key acetate functionality. Furthermore, this guide will detail the principal avenues for chemical derivatization at its three reactive centers—the C5 bromine, the C3 amine, and the C4 acetate—and contextualize its application within the logical framework of modern kinase inhibitor design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

Pyridines and their derivatives are ubiquitous in pharmaceutical science, prized for their metabolic stability, favorable aqueous solubility, and ability to engage in a wide range of non-covalent interactions with biological targets. The strategic placement of functional groups on the pyridine ring can precisely tune a molecule's physicochemical properties and its pharmacological activity.

The 3-aminopyridine substructure is of particular importance in the field of protein kinase inhibitors.[1] Protein kinases, which play central roles in cellular signaling pathways, are key therapeutic targets in oncology, immunology, and neurology.[1] Deregulation of their activity is a hallmark of many diseases.[1] The vast majority of small-molecule kinase inhibitors target the highly conserved ATP-binding site.[1] A critical challenge in this area is achieving selectivity for a specific kinase among the more than 500 members of the human kinome.[1]

The 3-aminopyridine scaffold provides a robust solution to this challenge by serving as an excellent bioisostere for the adenine hinge-binding motif of ATP. The pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group at the C3 position serves as a hydrogen bond donor. This two-point interaction with the "hinge" region of the kinase backbone provides a strong and reliable anchoring point for the inhibitor, forming the foundation for building out potency and selectivity through modifications at other positions on the scaffold. The 3-amino-5-bromopyridine-4-acetate core represents a particularly advanced starting point, offering three distinct and orthogonal vectors for chemical exploration.

Synthesis of the Core Scaffold

The synthesis of the target scaffold is a multi-step process that requires careful strategic planning. The primary challenge lies in the controlled, regioselective introduction of three distinct substituents onto the pyridine ring. A logical approach involves the initial synthesis of a stable, functionalized precursor, 3-amino-5-bromopyridine, followed by the introduction of the acetate moiety at the C4 position.

Synthesis of the 3-Amino-5-bromopyridine Precursor

Several reliable methods exist for the gram-scale synthesis of 3-amino-5-bromopyridine. The choice of method often depends on the availability of starting materials and desired scale.

Method A: From 3,5-Dibromopyridine via Microwave-Assisted Nucleophilic Aromatic Substitution

A facile and rapid approach involves the reaction of commercially available 3,5-dibromopyridine with an amine source under microwave irradiation.[2] This method avoids the need for metal catalysts or strong bases and typically results in high yields and purity after a straightforward workup.[2]

Protocol 2.1: Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine [2]

-

To a microwave-rated vessel, add 3,5-dibromopyridine (1.0 eq), an excess of the desired aliphatic amine (e.g., pyrrolidine, 3-5 eq), and a high-boiling solvent mixture such as NMP/toluene.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 180 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove NMP and excess amine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 3-amino-5-bromopyridine derivative.

Method B: From 5-Bromo-3-nitropyridine via Reduction

An alternative, classical approach involves the reduction of a nitro group. This method is highly effective and can be achieved under various conditions, including catalytic hydrogenation.

Protocol 2.2: Synthesis of 3-Amino-5-bromopyridine by Nitro Reduction [3]

-

In a round-bottom flask, dissolve 5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Add water, tetrahydroxydiboron (3.3 eq), and a catalytic amount of Palladium on activated charcoal (Pd/C, 5 mol%).[3]

-

Seal the flask and purge with nitrogen gas.

-

Heat the reaction mixture to 50 °C and stir vigorously for 24 hours, monitoring by TLC.[3]

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Add 10 mL of water to the filtrate and extract with ethyl acetate (3 x 10 mL).[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the resulting solid by column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain 3-amino-5-bromopyridine as a solid.[3]

Proposed Synthesis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate

Direct functionalization at the C4 position of a 3,5-disubstituted pyridine is challenging due to the electronic nature of the ring. A robust strategy would involve the synthesis of a 3-amino-5-bromo-4-halopyridine intermediate, which can then undergo a palladium-catalyzed cross-coupling reaction to introduce the acetate side chain.

Caption: Proposed synthetic workflow for the target scaffold.

Physicochemical and Spectroscopic Properties

The parent compound, 3-amino-5-bromopyridine, is a solid at room temperature and serves as the primary precursor for the target scaffold. Its properties are well-documented.

| Property | Value | Source |

| CAS Number | 13535-01-8 | [4] |

| Molecular Formula | C₅H₅BrN₂ | [4] |

| Molecular Weight | 173.01 g/mol | [4] |

| Appearance | Solid, pale yellow to off-white powder | [5] |

| Melting Point | 65-69 °C | [4] |

| ¹H NMR | δ: 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H) (in DMSO-d6) | [6] |

| SMILES | Nc1cncc(Br)c1 | [4] |

Chemical Reactivity and Derivatization Strategies

The 3-amino-5-bromopyridine-4-acetate scaffold is rich in chemical handles, offering three orthogonal points for diversification. This versatility is paramount for exploring the chemical space around a biological target and optimizing for potency, selectivity, and pharmacokinetic properties.

Caption: Key derivatization points on the scaffold.

Cross-Coupling at the C5-Bromo Position

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which are critical for probing hydrophobic pockets in kinase active sites and establishing key π-stacking or van der Waals interactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds. This is one of the most common methods for installing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers. The resulting alkynes can be further functionalized or used to reach distant binding pockets.

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.[8]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, introducing basic centers that can improve solubility or target specific amino acid residues.

Modification of the C3-Amino Group

The exocyclic amino group is nucleophilic and can be readily modified. These modifications often extend into the solvent-exposed region of a kinase active site, providing opportunities to enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Elimination) properties.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. These groups can act as hydrogen bond acceptors or donors and modulate the electronic properties of the core.

-

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[9]

Transformations of the C4-Acetate Group

The ethyl acetate group provides a flexible linker that can be readily transformed into other functional groups.

-

Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid. This introduces a key acidic functional group that can form salt bridges with basic residues like lysine or arginine in the active site.

-

Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a library of amides. This is a powerful strategy for rapidly building molecular diversity.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The 3-aminopyridine scaffold and its derivatives are well-represented in the kinase inhibitor literature. The core's ability to form two canonical hydrogen bonds with the kinase hinge makes it a highly effective starting point for inhibitor design.

Caption: Binding mode of a 3-aminopyridine scaffold in a kinase active site.

Validated Kinase Targets for the 3-Aminopyridine Scaffold

Screening of fragment libraries has identified the 3-aminopyridin-2-one scaffold as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis and are attractive targets for cancer therapy.[1] Further derivatization of the 3-aminopyridine core has led to potent inhibitors of a range of other kinases:

| Kinase Target(s) | Scaffold Example | Reported Activity | Reference |

| MPS1, Aurora A/B | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Ligand efficient inhibitors | [1] |

| Tropomyosin receptor kinase (TRKA) | Aminopyrimidine derivatives | IC₅₀ = 5.0 - 7.0 nM | [10] |

| Glycogen synthase kinase-3 (GSK-3) | Acylaminopyridines based on a pyrrolopyridinone core | Sub-nanomolar GSK-3β inhibitors | [11] |

| Various Tyrosine Kinases | Diaryl-substituted 3-aminopyrazolopyridinones | Low micromolar activity | [12] |

The Strategic Role of the 4-Acetate Moiety

While the core provides the anchor, the substituents dictate the potency and selectivity. The 4-acetate group on the target scaffold serves several potential strategic purposes:

-

A Vector into the Solvent Front: As a flexible linker, it can position functional groups towards the solvent-exposed region of the ATP pocket, allowing for modifications that improve solubility and overall physicochemical properties without disrupting core binding interactions.

-

Formation of Additional Interactions: The corresponding carboxylic acid (after hydrolysis) can engage in ionic or hydrogen-bond interactions with conserved lysine residues or other polar residues near the ribose-phosphate binding region.

-

Fine-Tuning of Conformation: The side chain can impose conformational constraints on the C5-aryl group, optimizing its orientation for deeper penetration into hydrophobic pockets adjacent to the gatekeeper residue.

Conclusion and Future Perspectives

The 3-amino-5-bromopyridine-4-acetate scaffold is a high-value, feature-rich starting point for the design of sophisticated molecular probes and drug candidates, particularly in the realm of kinase inhibition. Its synthesis, while non-trivial, relies on established and scalable chemical transformations. The true power of the scaffold lies in its three orthogonal points of diversification, which allow for a systematic and rational exploration of structure-activity relationships. The C5-bromo position enables deep pocket exploration via cross-coupling, the C3-amino group allows for modulation of hinge-binding and solvent-front interactions, and the C4-acetate provides a versatile linker for enhancing pharmacokinetic properties or securing additional binding interactions. As the demand for more selective and potent kinase inhibitors continues to grow, scaffolds such as this, which offer a high degree of synthetic tractability and rational design potential, will remain critical tools for medicinal chemists and drug discovery teams.

References

-

Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578. [Link]

-

Tudor, C. R., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(23), 5484-5490. [Link]

-

Borrell, A. (n.d.). The Role of 3-Amino-5-bromopyridine in Novel Drug Discovery. Pharmaffiliates. [Link]

-

Wallace, E. M., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 757-764. [Link]

-

Lv, R., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]

-

Velcicky, J., et al. (2010). Novel 3-aminopyrazole Inhibitors of MK-2 Discovered by Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 20(3), 1032-1036. [Link]

-

Abdellattif, M. H., et al. (2023). Synthesis of 3-Aminopyridine. ResearchGate. [Link]

-

El-Damasy, A. K., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 745. [Link]

-

Ghorab, M. M., et al. (2014). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Acta Poloniae Pharmaceutica, 71(2), 241-249. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Hadj-Salah, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(15), 5707. [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]

-

Penning, T. D., et al. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Preparations and Procedures International, 41(5), 417-424. [Link]

-

Sivaprakasam, P., et al. (2015). Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorganic & Medicinal Chemistry Letters, 25(9), 1948-1952. [Link]

-

Heterocyclic Letters. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]

-

Shaw, S. C., et al. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

-

PubChem. (n.d.). 3-Bromopyridine. [Link]

-

Organic Chemistry: An Indian Journal. (2016). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

-

ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. [Link]

-

Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

-

RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ijssst.info [ijssst.info]

- 7. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety & Handling of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) equivalent for Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate .

Notice of Structural Specificity: Public databases (PubChem/CAS) heavily index the 2-yl isomer. The 4-yl isomer requested is a specialized regioisomer, often used as a scaffold in the synthesis of fused bicyclic kinase inhibitors (e.g., pyrido[4,3-d]pyrimidines). As a Senior Application Scientist, I have derived the safety and handling protocols below using Structure-Activity Relationship (SAR) Read-Across from the 2-yl analog and the core 3-amino-5-bromopyridine moiety.

Section 1: Chemical Identification & Context

Compound Name: this compound

Synonyms: (3-Amino-5-bromo-pyridin-4-yl)-acetic acid ethyl ester; 4-(Carbethoxymethyl)-3-amino-5-bromopyridine.

CAS Number: Not Listed / Custom Synthesis (Analogous Reference CAS: 1379312-86-3 for the 2-yl isomer).[1]

Molecular Formula:

Application Context

This compound is a "Push-Pull" heterocyclic building block. The electron-withdrawing bromine and ester groups compete with the electron-donating amino group, making the pyridine ring highly functionalizable but also susceptible to oxidation and hydrolysis. It is primarily used in:

-

Buchwald-Hartwig Aminations: Utilizing the C-Br bond.

-

Cyclization Reactions: Condensing the amino group with the ester side chain to form lactams or fused systems.

Section 2: Hazard Identification (GHS Classification)

Based on SAR analysis of halogenated aminopyridines.

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[3] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4] | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4][5] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3][5][6] | H335 |

Scientist’s Note: The presence of the primary amine at position 3 suggests potential for skin sensitization, though data is insufficient to classify. Treat as a potential sensitizer.

Section 3: Composition & Purity Profile

Purity Standard:

-

Hydrolysis Product: 2-(3-amino-5-bromopyridin-4-yl)acetic acid (free acid).

-

Regioisomers: Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate (arising from non-selective bromination during synthesis).

-

Debrominated Analog: Ethyl 2-(3-aminopyridin-4-yl)acetate.

Section 4: First Aid Measures (Mechanism-Based)

-

Inhalation: Move to fresh air immediately. The amino group can cause bronchospasm in sensitive individuals. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Wash with soap and water immediately.[7] Pyridines are lipophilic and can penetrate the stratum corneum. Do not use ethanol/solvents, as they may enhance transdermal absorption.

-

Eye Contact: Rinse with water for 15 minutes.[4][5][7][8][9] The basicity of the amine (pKa ~4-5) combined with the ester requires thorough irrigation to prevent chemical conjunctivitis.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. The bromine substituent increases the molecular weight and lipophilicity, potentially altering metabolic clearance compared to simple aminopyridines.

Section 5: Firefighting & Decomposition

Flash Point (Predicted): >110°C Hazardous Combustion Products:

-

Hydrogen Bromide (HBr): Corrosive, dense white fumes.

-

Nitrogen Oxides (NOx): Toxic red/brown gases.

-

Carbon Monoxide (CO): Asphyxiant.

Firefighting Protocol: Use alcohol-resistant foam or dry chemical. Do not use a direct water jet, as the compound may be slightly soluble and spread.

Section 6: Handling & Storage (The "Golden Rules")

Storage Architecture

The stability of this molecule relies on preventing two degradation pathways: Oxidation of the amine and Hydrolysis of the ester.

-

Atmosphere: Store under Argon or Nitrogen. (Argon is preferred due to higher density, blanketing the powder effectively).

-

Temperature:

to -

Container: Amber glass to prevent photodegradation of the C-Br bond.

Handling Protocol

-

Avoid Metal Spatulas: Trace iron/metals can catalyze oxidative degradation of the aminopyridine moiety. Use ceramic or Teflon-coated tools.

-

Solvent Choice: When dissolving, avoid protic solvents (methanol/water) for long durations to prevent transesterification or hydrolysis. Dichloromethane (DCM) or DMSO are preferred.

Section 7: Exposure Controls & PPE[6][10]

Engineering Controls: Process must be carried out in a certified Fume Hood. The dust is likely an irritant to mucous membranes.

Personal Protective Equipment (PPE):

-

Respiratory: N95 (minimum) for solid handling; P100/Cartridge respirator if generating aerosols.

-

Hand Protection: Nitrile gloves (0.11 mm thickness) are sufficient for splash protection. For prolonged immersion, use laminate (PE/EVAL) gloves due to the penetrating nature of pyridine derivatives.

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).

Section 8: Physical & Chemical Properties (Predicted)

| Property | Value (Predicted) | Scientific Rationale |

| Appearance | Off-white to pale yellow solid | Amines oxidize to yellow/brown N-oxides over time. |

| Melting Point | Based on the 2-yl isomer range ( | |

| Boiling Point | High MW and polarity elevate BP. | |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic ester chain aids organic solubility. |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; membrane permeable. |

| pKa | ~4.5 (Pyridine N) | Electron-withdrawing Br reduces basicity of the ring N. |

Section 9: Stability & Reactivity Logic

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risks (Hydrolysis and Oxidation) that dictate the storage conditions.

Figure 1: Stability Profile - The red path (Hydrolysis) occurs in moisture; the yellow path (Oxidation) occurs in air. Both render the material impure for precision synthesis.

Section 10: Toxicological Information

Theoretical assessment based on read-across from 3-amino-5-bromopyridine.

-

Acute Toxicity:

(Oral, Rat) estimated between 300 - 2000 mg/kg. -

Carcinogenicity: Not classified, but halogenated pyridines are often screened for genotoxicity (Ames test recommended before scale-up).

-

Specific Target Organ Toxicity: Respiratory tract irritant.[4][10] High concentrations may cause central nervous system (CNS) depression, a common trait of pyridine solvents.

Section 11: Ecological Information

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Predicted Aquatic Chronic 3).[11]

-

Persistence: Not readily biodegradable due to the halogen substituent.

-

Bioaccumulation: Low potential (LogP < 3).

Section 12: Disposal Considerations

Do not dispose of via sink.

-

Classification: Halogenated Organic Waste.

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and NOx).

Section 13: Emergency Response Workflow

In the event of a laboratory spill, follow this logic flow to ensure containment and safety.

Figure 2: Decision Matrix for Laboratory Spill Response.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73553294, Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (Isomer Analog). Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated amines. (General Hazard Classifications). Retrieved from [Link]

Sources

- 1. 886373-11-1|2-(3-Amino-5-bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | C9H11BrN2O2 | CID 73553294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-bromopyridine price,buy 3-Amino-5-bromopyridine - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Molecular Weight and Exact Mass Calculation for Brominated Pyridine Esters

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2][3] Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information and accurate mass measurements.[3][4] This guide provides a comprehensive overview of two fundamental yet often confused concepts in mass spectrometry: molecular weight (average mass) and exact mass (monoisotopic mass).

We will explore these concepts within the specific context of brominated pyridine esters, a class of compounds of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals and the unique properties imparted by bromine substitution.[5][6][7][8][9] For researchers, scientists, and drug development professionals, a thorough understanding of how to calculate and experimentally verify these values is critical for confirming chemical structures, identifying metabolites, and ensuring the purity of drug candidates.[1][2][4]

Section 1: Theoretical Foundations: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is rooted in the existence of isotopes—atoms of the same element that contain different numbers of neutrons.

Molecular Weight (Average Molecular Mass)

Molecular weight is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[10][11][12] The values for atomic weights listed on a standard periodic table are these weighted averages.[13][14][15] For example, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural abundances of both ¹²C and ¹³C. Molecular weight is a useful value for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity.[][17][18]

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule using the mass of the most abundant stable isotope of each constituent element.[19][20] For instance, in calculating the exact mass, one would use the mass of ¹²C (12.000000 amu by definition), ¹H (1.007825 amu), ¹⁶O (15.994915 amu), and ¹⁴N (14.003074 amu).[21] High-resolution mass spectrometers are capable of measuring the mass of individual ions with high precision, allowing for the determination of the exact mass.[22][23] This measurement is crucial for determining the elemental composition of a molecule.[24]

The Unique Isotopic Signature of Bromine

Bromine is a particularly interesting element in mass spectrometry because it has two stable isotopes, ⁷⁹Br and ⁸¹Br, that occur in nearly equal natural abundance.[25][26][27]

This near 1:1 isotopic distribution results in a characteristic "M+2" peak in the mass spectrum of a brominated compound. The peak corresponding to the molecule containing the ⁸¹Br isotope will appear at two mass units higher (m/z + 2) than the peak for the molecule with the ⁷⁹Br isotope, and its intensity will be roughly the same. This distinctive pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

Section 2: Calculation of Molecular Weight and Exact Mass

To illustrate the calculation process, let's use Methyl 5-bromopicolinate as our model compound.

Chemical Formula: C₇H₆BrNO₂

Table 1: Isotopic and Atomic Weight Data for Relevant Elements

| Element | Isotope | Isotopic Mass (amu) | Natural Abundance (%) | Atomic Weight (amu) |

| Carbon (C) | ¹²C | 12.000000 | 98.93 | 12.011 |

| ¹³C | 13.003355 | 1.07 | ||

| Hydrogen (H) | ¹H | 1.007825 | 99.985 | 1.008 |

| ²H | 2.014102 | 0.015 | ||

| Bromine (Br) | ⁷⁹Br | 78.918337 | 50.69 | 79.904 |

| ⁸¹Br | 80.916291 | 49.31 | ||

| Nitrogen (N) | ¹⁴N | 14.003074 | 99.63 | 14.007 |

| ¹⁵N | 15.000109 | 0.37 | ||

| Oxygen (O) | ¹⁶O | 15.994915 | 99.76 | 15.999 |

| ¹⁷O | 16.999131 | 0.04 | ||

| ¹⁸O | 17.999160 | 0.20 |

Sources: IUPAC, NIST[28][30][31][32]

Step-by-Step Molecular Weight Calculation

To calculate the molecular weight, we sum the atomic weights of each atom in the formula C₇H₆BrNO₂.[10][12]

-

Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

-

Hydrogen (H): 6 atoms × 1.008 amu/atom = 6.048 amu

-

Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight = 84.077 + 6.048 + 79.904 + 14.007 + 31.998 = 216.034 amu

Step-by-Step Exact Mass Calculation

For the exact mass, we sum the masses of the most abundant isotopes of each atom.[19][33] For bromine, we will calculate two exact masses, one for each of its stable isotopes.

For the ⁷⁹Br Isotope (M):

-

Carbon (¹²C): 7 atoms × 12.000000 amu/atom = 84.000000 amu

-

Hydrogen (¹H): 6 atoms × 1.007825 amu/atom = 6.046950 amu

-

Bromine (⁷⁹Br): 1 atom × 78.918337 amu/atom = 78.918337 amu

-

Nitrogen (¹⁴N): 1 atom × 14.003074 amu/atom = 14.003074 amu

-

Oxygen (¹⁶O): 2 atoms × 15.994915 amu/atom = 31.989830 amu

Total Exact Mass (⁷⁹Br) = 84.000000 + 6.046950 + 78.918337 + 14.003074 + 31.989830 = 214.958191 amu

For the ⁸¹Br Isotope (M+2):

-

Carbon (¹²C): 7 atoms × 12.000000 amu/atom = 84.000000 amu

-

Hydrogen (¹H): 6 atoms × 1.007825 amu/atom = 6.046950 amu

-

Bromine (⁸¹Br): 1 atom × 80.916291 amu/atom = 80.916291 amu

-

Nitrogen (¹⁴N): 1 atom × 14.003074 amu/atom = 14.003074 amu

-

Oxygen (¹⁶O): 2 atoms × 15.994915 amu/atom = 31.989830 amu

Total Exact Mass (⁸¹Br) = 84.000000 + 6.046950 + 80.916291 + 14.003074 + 31.989830 = 216.956145 amu

Section 3: Experimental Verification by Mass Spectrometry

The calculated exact mass can be experimentally verified using high-resolution mass spectrometry (HRMS), a technique that is indispensable in modern drug development.[3][23]

Caption: The Role of Exact Mass in the Drug Development Pipeline.

Conclusion

For scientists working with brominated pyridine esters and other novel compounds, a firm grasp of the principles of molecular weight and exact mass is essential. While molecular weight is a useful concept for bulk chemistry, it is the exact mass , determined through high-resolution mass spectrometry, that provides the high-fidelity data required for unequivocal structural confirmation and characterization. The distinctive isotopic signature of bromine provides a powerful analytical handle, simplifying the identification of these compounds in complex mixtures. By integrating precise calculations with robust experimental verification, researchers can accelerate the drug discovery and development process with a higher degree of confidence and scientific rigor.

References

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.

- How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Google Cloud.

- How is Mass Spectrometry Used in Drug Development? - PharmaFeatures.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic

- Electrospray Ionization.

- Electrospray ioniz

- Mass spectrometry applications for drug discovery and development. Drug Target Review.

- Absolute Isotopic Abundance Ratio and the

- Electrospray Ionization Mass Spectrometry. LibreTexts Chemistry.

- Molecular Weight Calcul

- Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review.

- Element: Bromine. It's Elemental - The Periodic Table of Elements.

- Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.

- Isotopes of bromine. Wikipedia.

- Exact mass vs molecular weight. Reddit.

- Molecular Weight Calcul

- A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.

- Bromine-81 - isotopic d

- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Bromine » isotope d

- IUPAC Periodic Table of the Elements and Isotopes. IUPAC.

- Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV.

- Bromine Isotopes - List and Properties. ChemLin.

- IUPAC Periodic Table of the Elements and Isotopes.

- How to Determine Molecular Weight?. Mtoz Biolabs.

- What is the Difference Between Exact Mass and Molecular Weight. Pediaa.Com.

- Commission on Isotopic Abundances and

- The molecular weight of an organic compound was found by... Pearson.

- Molecular weight or exact mass in LC-MS?.

- Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services.

- Pyridine-2-carboxylic acid methyl ester. Chem-Impex.

- Atomic Weights of the Elements 2023. IUPAC.

- Molecular Weight Calcul

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Atomic Weights and Isotopic Compositions for Bromine.

- Masses.

- Atomic Weight of Bromine.

- Calcul

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

- Exact Mass Measurement and Elemental Composition Determin

- Estimate the Chemical Formula of Organic Compounds

- How To Calculate The Molar Mass of a Compound - Quick & Easy!. YouTube.

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. krssltd.com [krssltd.com]

- 3. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. differencebetween.com [differencebetween.com]

- 12. selleckchem.com [selleckchem.com]

- 13. ciaaw.org [ciaaw.org]

- 14. Periodic Table of the Isotopes [applets.kcvs.ca]

- 15. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 17. blogshewrote.org [blogshewrote.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 20. researchgate.net [researchgate.net]

- 21. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 22. reddit.com [reddit.com]

- 23. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 24. ionsource.com [ionsource.com]

- 25. issr.edu.kh [issr.edu.kh]

- 26. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 27. Bromine Isotopes - List and Properties [chemlin.org]

- 28. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 29. Bromine-81 - isotopic data and properties [chemlin.org]

- 30. iupac.org [iupac.org]

- 31. Masses [www2.chemistry.msu.edu]

- 32. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 33. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

An In-Depth Technical Guide to the Potential Biological Activity of 3-Aminopyridine Acetate Derivatives

For Distribution: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. Among its derivatives, aminopyridines represent a class of compounds with a vast spectrum of biological and pharmacological effects, primarily attributed to their unique structural properties that allow for diverse interactions with enzymes and receptors.[1] This technical guide provides a comprehensive exploration of 3-aminopyridine (3-AP) and its derivatives, with a particular focus on acetate and structurally related analogues. We delve into the synthetic pathways for creating these molecules, critically evaluate their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, and synthesize the current understanding of their structure-activity relationships. This document is designed to serve as a detailed resource, complete with field-proven experimental protocols and forward-looking perspectives, to empower researchers in the ongoing quest for novel therapeutics.

The 3-Aminopyridine Scaffold: A Privileged Structure in Drug Discovery

3-Aminopyridine is a monoamino derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.[2] Unlike its isomers, 2-aminopyridine and 4-aminopyridine, the positioning of the amino group at the 3-position imparts distinct electronic and steric properties that govern its reactivity and biological interactions. The parent 3-AP molecule is well-established as a potassium channel blocker, a mechanism that underpins its application in certain neurological disorders.[1][3] However, the true therapeutic potential lies in its derivatization. The amino group serves as a versatile chemical handle for introducing a wide array of functional moieties, including acetyl groups, to create a library of compounds with fine-tuned pharmacological profiles. This guide focuses on these derivatives, exploring how modifications to the core scaffold unlock a diverse range of biological activities.

Synthesis of 3-Aminopyridine and its Derivatives

The journey from simple precursors to complex, biologically active derivatives involves a multi-step process. The initial synthesis of the 3-AP core is a critical first step, followed by targeted derivatization.

Core Synthesis: Establishing the 3-Aminopyridine Scaffold

Two primary, industrially viable methods are employed for the synthesis of the 3-aminopyridine core.

-

Hofmann Rearrangement of Nicotinamide: This is a common and efficient approach where nicotinamide (a form of vitamin B3) is treated with sodium hypobromite. The reaction proceeds via an isocyanate intermediate, which then undergoes rearrangement and hydrolysis to yield 3-aminopyridine.[3][4][5] The causality for this choice rests on the high-yield and accessible starting material.

-

Reduction of 3-Nitropyridine: This method involves the chemical reduction of 3-nitropyridine using agents like zinc and hydrochloric acid.[3][4] It provides an alternative pathway, particularly when nicotinamide-based routes are not suitable.

Protocol 2.1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

-

Preparation of Reagent: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of sodium hydroxide in 800 ml of water.

-

Bromine Addition: With continuous stirring, slowly add 95.8 g (0.6 mole) of bromine to the cooled sodium hydroxide solution. Maintain the temperature at or below 0°C.

-

Amide Addition: Once the temperature is stable at 0°C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.

-

Reaction: Remove the ice bath and allow the mixture to warm. Once the temperature reaches 55°C, an exothermic reaction will commence, raising the temperature to approximately 75°C. Maintain this temperature (70-75°C) for 30 minutes using a water bath if necessary.

-

Extraction: Cool the reaction mixture to 10-15°C and extract the product using a continuous liquid-liquid extractor with ether for 15-20 hours.

-

Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product can be further purified by recrystallization from a benzene-ligroin mixture after treatment with activated carbon (Norit) and sodium hydrosulfite to yield white crystals of 3-aminopyridine.[4]

Derivatization: Introducing the Acetate Moiety

The primary amino group of 3-AP is a nucleophile, making it an ideal site for derivatization. To create acetate derivatives, N-acetylation is the most direct route, typically using acetyl chloride or acetic anhydride. Further complexity can be introduced by creating amide or ester linkages with acetate-containing molecules.

Caption: General workflow for the synthesis of 3-aminopyridine derivatives.

Key Biological Activities and Mechanisms of Action

Derivatization of the 3-aminopyridine scaffold unlocks a remarkable breadth of biological activities. The specific nature of the appended groups dictates the compound's interaction with biological targets, leading to distinct therapeutic potentials.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 3-aminopyridine derivatives. These compounds have demonstrated cytotoxicity across a wide range of human cancer cell lines.

-

Mechanism of Action: The anticancer effects are often multimodal. Some derivatives function as potent inhibitors of key signaling pathways. For instance, certain aminocyanopyridines have been shown to inhibit the STAT3 signaling pathway, which is persistently active in many cancers.[6] By blocking STAT3 phosphorylation and nuclear translocation, these compounds downregulate the expression of anti-apoptotic genes, leading to cancer cell death.[6] Other derivatives act as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, thereby halting cancer cell proliferation.[3][7]

-

In Vitro Efficacy: Studies have reported impressive inhibitory concentrations (IC50) for various derivatives against multiple cancer cell lines, including those of the breast (MCF-7), colon (HT-29), and liver (HepG2).[8][9][10]

Caption: Postulated anticancer mechanism via inhibition of the STAT3 pathway.

Table 1: Selected In Vitro Anticancer Activity of Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.11 (72h) | [8] |

| Pyridine-Urea (8n) | MCF-7 (Breast) | 0.80 (72h) | [8] |

| FASN Inhibitor (SFA 22637550) | HepG2 (Liver) | 28 | [11] |

| Aminocyanopyridine (3o) | H460 (Lung) | Potent activity reported |[6] |

Antimicrobial Properties

3-Aminopyridine derivatives have emerged as promising candidates for combating bacterial and fungal infections. Their activity spans both Gram-positive and Gram-negative bacteria.

-

Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial effect is believed to involve the disruption of essential cellular processes. The ability of the pyridine nitrogen and the exocyclic amino group to coordinate with metal ions is crucial; metal complexes of 3-AP derivatives often show enhanced antimicrobial activity compared to the ligand alone.[3][12] This suggests that these compounds may interfere with metalloenzymes or disrupt bacterial cell membrane integrity through complexation.[12]

-

Spectrum of Activity: Derivatives have demonstrated significant activity against problematic pathogens such as Staphylococcus aureus, Haemophilus influenzae, and Escherichia coli.[3]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and several 3-aminopyridine derivatives have shown potent anti-inflammatory effects.

-

Mechanism of Action: The anti-inflammatory properties of some pyridine derivatives are linked to their iron-chelating capabilities. Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

In Vivo Models: The efficacy of these compounds has been validated in established animal models of acute inflammation, such as the carrageenan-induced paw edema model in rats.[13][14][15] In these studies, administration of the derivatives leads to a significant reduction in edema compared to control groups.[13][14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amino group. Understanding these relationships is critical for designing more potent and selective drug candidates.

-

Anticancer Activity: Functionalization of the 3-amino group is a key driver of potency. For Itk inhibitors, modifications at this position led to a rapid enhancement of activity.[16] Furthermore, introducing substituted heteroaromatic rings at other positions on the pyridone core was essential for achieving selectivity over other kinases.[16]

-

Antimalarial Activity: In a series of 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine ring maintained or enhanced antimalarial activity, while other modifications to the core or the 2-amino group led to a loss of activity.[17] This highlights the specific spatial and electronic requirements for interaction with the biological target.

-

General Trends: Across different activities, the introduction of both electron-donating and electron-withdrawing groups can have profound, though not always predictable, effects on potency.[18] A systematic exploration of substitutions at various positions is necessary to optimize activity for a given target.

Caption: Conceptual diagram of Structure-Activity Relationships (SAR).

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, the use of standardized protocols is essential. The following are self-validating, step-by-step methodologies for assessing the key biological activities of novel 3-aminopyridine derivatives.

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 5.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[19]

-

Inoculum Preparation: Suspend colonies of the test microorganism (e.g., S. aureus) in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.[19]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium across 10 columns.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth + inoculum), a negative/sterility control (broth only), and a drug control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Protocol 5.3: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

This is a standard model for assessing acute anti-inflammatory activity.[15]

-

Animal Acclimatization: Use Wistar rats (150-200 g) and allow them to acclimate for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds intraperitoneally or orally at desired doses. The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin (10 mg/kg).[13]

-

Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13][21]

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[13]

-

Calculation: Calculate the percentage inhibition of edema for each group relative to the control group. The maximal inflammatory response is typically observed around 3-5 hours post-injection.[22]

Challenges and Future Directions

While the therapeutic potential of 3-aminopyridine derivatives is clear, several challenges remain on the path to clinical application. Optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability, is paramount. Furthermore, ensuring target selectivity to minimize off-target effects and potential toxicity is a critical hurdle.

The future of research in this area should focus on:

-

Mechanism-Driven Design: Utilizing computational modeling and structural biology to design derivatives with high affinity and selectivity for specific biological targets.

-

Exploring Novel Derivatives: Expanding the chemical space through innovative synthetic strategies, such as multicomponent reactions and bio-conjugation, to identify novel pharmacophores.[12][23]

-

Advanced Biological Screening: Employing high-throughput screening and phenotypic assays to uncover new biological activities and mechanisms of action.

-

Preclinical Development: Advancing the most promising lead compounds through rigorous preclinical evaluation, including ADME-Tox profiling and in vivo efficacy studies in relevant disease models.

Conclusion

The 3-aminopyridine scaffold is a versatile and highly valuable platform in modern drug discovery. Its derivatives have demonstrated a compelling and diverse range of biological activities, with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the core and the ease of derivatization allow for extensive chemical exploration and optimization. By leveraging a deep understanding of structure-activity relationships and employing rigorous, standardized evaluation protocols, the scientific community is well-positioned to unlock the full therapeutic potential of these promising compounds and develop next-generation medicines to address unmet clinical needs.

References

- Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. (URL not available)

-

Abdel-Wahab, B.F., et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2021. Available at: [Link].

-

Ancellin, N., et al. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. 2011. Available at: [Link].

-

ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link].

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link].

-

Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available at: [Link].

-

MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link].

-

International Journal of Pharmaceutical and Bio-Medical Science. A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available at: [https://ijpbms.com/abstract- systemic-review-on-pyridine-derivative-against-cancer-and-tumor-cell-line-9530.html]([Link] systemic-review-on-pyridine-derivative-against-cancer-and-tumor-cell-line-9530.html).

-

International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. Available at: [Link].

-

ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. 2014. Available at: [Link].

-

Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available at: [Link].

-

PubMed. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Journal of Cellular Biochemistry. 2019. Available at: [Link].

-

National Institutes of Health (NIH). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC. Available at: [Link].

-

Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link].

-

MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link].

-

PubMed. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway. Available at: [Link].

-

Routledge. Antimicrobial Susceptibility Testing Protocols. Available at: [Link].

-

National Institutes of Health (NIH). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available at: [Link].

-

ResearchGate. Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity. Available at: [Link].

-

ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link].

-

World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].

-

Organic Syntheses. 3-aminopyridine. Available at: [Link].

-

Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link].

-

ACS Publications. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. Available at: [Link].

-

Wikipedia. 3-Aminopyridine. Available at: [Link].

-

National Institutes of Health (NIH). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. PMC. Available at: [Link].

-

ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link].

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chemijournal.com [chemijournal.com]